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Hymenochirin-2B

Cat. No.: B1576357
Attention: For research use only. Not for human or veterinary use.
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Description

Hymenochirin-2B is a host-defense peptide isolated from the skin secretions of the Congo dwarf clawed frog, Hymenochirus boettgeri (Pipidae) . It belongs to the hymenochirin family of peptides, which are cationic and have a broad spectrum of antimicrobial activity. The peptide shares a common structural framework with hymenochirins-3B to -5B, characterized by the general sequence XKIPX(2)VKDTLKKVAKGX(2)SX(2)AGAX(3).COOH . Synthetic this compound demonstrates potent, broad-spectrum growth inhibition against reference strains of clinically relevant bacteria, including Escherichia coli , Pseudomonas aeruginosa , Klebsiella pneumoniae , and Staphylococcus aureus (Minimum Inhibitory Concentration, MIC, in the range of 10-40 µM) . It also exhibits antifungal activity against Candida albicans (MIC = 80 µM) . A key feature of this compound is its relatively weak hemolytic activity against human erythrocytes (LC50 > 160 µM), indicating a potentially favorable therapeutic index for an antimicrobial peptide . Like other host-defense peptides, its mechanism of action is believed to involve interaction with and disruption of microbial cell membranes . Research on the broader hymenochirin family suggests potential applications beyond direct antimicrobial effects. Related peptides have shown cytotoxic activity against various human tumor cell lines and demonstrate immunomodulatory properties, highlighting their value as multifunctional research tools . This peptide is supplied as a high-purity powder for research purposes. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

bioactivity

Antibacterial, Antifungal

sequence

LKIPGFVKDTLKKVAKGIFSAVAGAMTPS

Origin of Product

United States

Origin, Isolation, and Characterization Methodologies of Hymenochirin 2b

Source Organism and Secretion Mechanisms

The natural producer of Hymenochirin-2B is a specific species of aquatic frog, from which the peptide is collected using established stimulation methods.

This compound is naturally produced by the Congo dwarf clawed frog, Hymenochirus boettgeri. nih.govnih.gov This small, aquatic frog, belonging to the Pipidae family, is native to the Congo River basin in Africa. amphibiaweb.org The skin of these frogs contains glands that synthesize and store a variety of peptides, including the hymenochirins, which are released as a defense mechanism. nih.gov Peptidomic analysis of skin secretions from H. boettgeri led to the identification of a family of five structurally related peptides, designated Hymenochirin-1B through -5B. nih.gov Hymenochirins-2B through -5B share a general, conserved structure. nih.govfao.org

To collect the skin secretions for analysis, researchers employ specific stimulation techniques that induce the release of the stored peptides without harming the frog. A common and effective method is the administration of norepinephrine (B1679862). nih.govnih.gov Injections of norepinephrine into the dorsal lymph sac stimulate the granular glands in the skin to discharge their contents. nih.gov Another method that has been used for inducing the secretion of skin peptides is mild electrical stimulation. nih.gov The collected secretions, rich in peptides, are then subjected to further processing and analysis.

Hymenochirus boettgeri as the Natural Producer

Isolation and Purification Techniques for this compound

Following collection, the complex mixture of peptides in the skin secretion must be separated and purified to isolate individual compounds like this compound.

Peptidomics is the primary strategy for the comprehensive identification of peptides in complex biological samples like amphibian skin secretions. tandfonline.com This approach allows for the rapid and large-scale characterization of the peptide content. tandfonline.comresearchgate.net The general workflow involves the fractionation of the crude secretion, followed by mass spectrometry to identify the peptides based on their molecular masses. researchgate.net This technique has been instrumental in the discovery of numerous host-defense peptides, including the hymenochirin family from Pipidae frogs. tandfonline.com

Chromatography is a fundamental technique for separating the components of a mixture. mdpi.com For the isolation of this compound from the crude skin secretion, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. tandfonline.comresearchgate.net In this process, the peptide mixture is passed through a column containing a non-polar stationary phase. By applying a gradient of an organic solvent, the peptides are eluted at different times based on their hydrophobicity, allowing for their separation and purification. tandfonline.com

Table 1: Key Analytical Techniques in this compound Research

Technique Purpose Reference
Norepinephrine Injection Stimulation of peptide secretion from H. boettgeri skin. nih.govnih.gov
Reversed-Phase HPLC Separation and purification of peptides from crude secretion. tandfonline.comresearchgate.net

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of molecules. In the study of this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is frequently coupled with RP-HPLC. tandfonline.com After the peptides are separated by HPLC, MALDI-TOF MS is used to accurately measure their molecular weights. researchgate.net This data provides an initial characterization and allows for the identification of known peptides or the discovery of novel ones by matching observed masses to theoretical values predicted from cDNA libraries. researchgate.net The mass spectrum for norepinephrine-induced samples from H. boettgeri showed prominent peaks corresponding to Hymenochirins-1B through -5B. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
Hymenochirin-1B
This compound
Hymenochirin-3B
Hymenochirin-4B
Hymenochirin-5B

Chromatographic Separation Methods

Gene and Transcriptome Analysis of this compound Precursors

To understand the genetic basis of hymenochirin production, researchers have employed transcriptome analysis, specifically through the construction and sequencing of cDNA libraries from the frog's skin. nih.gov This technique, often involving RNA-Seq, allows for a snapshot of all the genes being actively transcribed in the tissue at a given time. wikipedia.org

This analysis of the H. boettgeri skin transcriptome revealed a diverse set of transcripts that encode for hymenochirin precursors. plos.orgnih.gov At least 16 distinct transcripts were identified, which collectively code for a repertoire of at least 14 different hymenochirin peptides (designated Hymenochirin-1B through -14B). nih.gov

The structure of these precursor proteins, deduced from the cDNA sequences, follows a conserved architecture typical for amphibian antimicrobial peptide precursors. nih.gov This structure consists of three main domains:

A Signal Peptide: An N-terminal sequence of approximately 20-22 amino acids that directs the nascent protein into the secretory pathway. nih.gov

An Acidic Spacer Region: This intervening sequence is located between the signal peptide and the mature peptide region. It is thought to play a role in the correct folding and processing of the precursor. nih.gov

One or More Mature Peptide-Encoding Regions: The C-terminal portion of the precursor contains one or more tandem repeats of the sequences that will become the final, active hymenochirin peptides. nih.gov Each of these peptide sequences is flanked by specific cleavage sites, typically composed of basic amino acid residues like arginine, which are recognized by processing enzymes that release the mature peptides. nih.gov

The analysis showed that the hymenochirin precursor genes contain multiple tandem repeats of the peptide-encoding region. nih.gov For instance, one of the first transcripts identified contained two such repeats. nih.gov This genetic organization allows for the production of multiple peptide molecules from a single transcript, representing an efficient strategy for generating a high volume of defense molecules. The variation among the transcripts, which can contain between two and six tandem repeats, contributes to the diversity of the hymenochirin peptides found in the skin secretions. plos.org

Table of Hymenochirin Precursor Transcript Features

Feature Description
Precursor Protein Structure Signal Peptide - Acidic Spacer - Mature Peptide Region(s) nih.gov
Signal Peptide Length ~20 amino acids nih.gov
Mature Peptide Location C-terminal to the acidic spacer nih.gov
Cleavage Sites Flanked by arginine-based recognition sites for processing enzymes nih.gov
Gene Organization Contains two to six tandem repeats of the AMP-encoding region plos.org

| Transcript Diversity | At least 16 distinct transcripts have been identified from skin cDNA nih.gov |

Table of Compounds

Compound Name
Hymenochirin-1B
This compound
Hymenochirin-3B
Hymenochirin-4B
Hymenochirin-5B
Hymenochirin-6B
Hymenochirin-7B
Hymenochirin-10B
Hymenochirin-12B
Hymenochirin-14B
Norepinephrine

Structural Features and Conformational Studies of Hymenochirin 2b

Primary Sequence Analysis and Post-Translational Modifications

The primary structure, or amino acid sequence, of a peptide is the initial determinant of its higher-order folding and function. Analysis of the Hymenochirin-2B sequence and its comparison with other subtypes, along with an understanding of its post-translational modifications, provides critical insights into its structural and functional properties.

Sequence Homology and Divergence within Hymenochirin Subtypes

The hymenochirin family comprises multiple subtypes, with at least 14 distinct peptides identified. researchgate.net While they share a conserved structural framework, there is notable sequence variation among them. A general structure for hymenochirins-2B through -5B has been described, indicating a conserved scaffold. However, specific amino acid substitutions lead to a diverse family of peptides. researchgate.net

Pairwise comparisons among 14 known hymenochirins have revealed sequence similarities ranging from 31% to as high as 97%, with a median similarity of 72%. researchgate.net This indicates a relatively low level of structural variation compared to other antimicrobial peptide families from related frog species. researchgate.net The differences that do exist often involve residues with similar physicochemical properties, such as charge and hydrophobicity. researchgate.net This conservation suggests a strong evolutionary pressure to maintain the fundamental structural and functional attributes of these peptides.

Below is a table comparing the primary sequences of representative hymenochirin subtypes.

Table 1: Comparison of primary amino acid sequences of selected Hymenochirin subtypes. Note the high degree of similarity, particularly in the central and N-terminal regions, and the difference in C-terminal modification.

Amidation Status and Its Structural Implications

A key post-translational modification in many amphibian peptides is C-terminal amidation. This modification involves the conversion of the C-terminal carboxylic acid to a carboxamide. In the hymenochirin family, there is a divergence in this status. Hymenochirin-1B, for example, is C-terminally amidated. nih.gov In contrast, this compound, along with subtypes -3B, -4B, and -5B, possesses a free C-terminal carboxyl group.

Secondary and Tertiary Structure Propensities

The biological activity of this compound is intrinsically linked to its ability to adopt specific three-dimensional conformations, particularly upon interaction with biological membranes.

Amphipathic Alpha-Helical Conformation

Like other members of its family, this compound is predicted to form a cationic, amphipathic α-helix, especially in membrane-mimetic environments such as the presence of lipid micelles or organic solvents like trifluoroethanol. uel.ac.uk This conformation is a hallmark of many membrane-active antimicrobial peptides. frontiersin.org The α-helical structure arranges the amino acid residues in a way that segregates the hydrophobic and hydrophilic side chains onto opposite faces of the helix.

This spatial separation results in an amphipathic structure, with a positively charged (cationic) face, typically rich in lysine (B10760008) residues, and a nonpolar (hydrophobic) face, composed of residues like alanine, valine, and isoleucine. This amphipathicity is crucial for its mechanism of action, as the cationic face facilitates initial electrostatic attraction to negatively charged bacterial membranes, while the hydrophobic face drives the insertion of the peptide into the lipid bilayer, ultimately leading to membrane disruption.

Structural Dynamics and Flexibility

As a linear peptide, this compound possesses considerable conformational flexibility. rsc.orgjaptamers.co.uk This inherent flexibility allows it to remain unstructured in aqueous solution but adopt its functional α-helical state upon encountering a target membrane. uel.ac.uk This transition is an energetically favorable process driven by the transfer of hydrophobic residues from a polar aqueous environment to a nonpolar lipid environment.

The primary sequence includes specific residues that influence its dynamics. For instance, some hymenochirin subtypes contain proline, which can introduce a kink in the helical structure, potentially influencing the peptide's curvature and its mode of interaction with the membrane. This structural adaptability is critical for its function, allowing the peptide to engage with and disrupt the complex and dynamic environment of a lipid bilayer. Strategies such as peptide stapling have been used on related hymenochirins to constrain this flexibility, which can lead to enhanced helicity and proteolytic stability. rsc.org

Biophysical Characterization Techniques

A variety of biophysical methods are employed to elucidate the structural features of peptides like this compound.

Mass Spectrometry (MS): This is a fundamental technique used to determine the precise molecular weight of the peptide, thereby confirming its primary amino acid sequence and identifying any post-translational modifications (or lack thereof, such as amidation). libretexts.org Tandem MS (MS/MS) can be used to fragment the peptide and determine the sequence directly. libretexts.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is the primary tool for investigating the secondary structure of peptides in solution. frontiersin.org The characteristic CD spectrum of an α-helix, with negative bands near 208 and 222 nm and a positive band near 192 nm, allows researchers to confirm the helical nature of this compound and quantify its helical content under various environmental conditions (e.g., in aqueous buffer vs. membrane-mimetic solvents). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution information about the three-dimensional structure of peptides. For a peptide like this compound, NMR studies can determine the precise atomic coordinates in a membrane-like environment, confirm the amphipathic nature of the helix, and provide insights into its dynamics and interaction with lipid molecules. uel.ac.ukmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are computational techniques used to model the tertiary structure and dynamic behavior of peptides. By simulating the peptide's interaction with a model lipid bilayer, researchers can visualize how it binds, inserts, and potentially disrupts the membrane, providing a dynamic complement to the static pictures offered by experimental methods. biorxiv.org

Circular Dichroism Spectroscopy for Helicity Assessment

Circular Dichroism (CD) spectroscopy is a pivotal technique for investigating the secondary structure of peptides. It measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the ordered structures within a peptide's backbone. For α-helical peptides like the hymenochirins, the CD spectrum typically displays characteristic negative minima near 208 nm and 222 nm, along with a positive maximum around 192 nm. The intensity of these signals, particularly the mean residue ellipticity at 222 nm ([θ]₂₂₂), allows for the quantitative estimation of the peptide's α-helical content.

Studies on Hymenochirin-1B, a closely related peptide, provide a template for understanding this compound. CD analysis of Hymenochirin-1B in a phosphate-buffered saline (PBS) solution revealed a baseline α-helicity of 48.7%. rsc.org This inherent propensity to form a helical structure can be significantly enhanced through chemical modifications, as demonstrated by studies on hydrocarbon-stapled analogs of Hymenochirin-1B, which showed increased helicity ranging from 49% to 73.3%. rsc.org

Table 1: Helicity of Hymenochirin-1B and Stapled Analogs Determined by Circular Dichroism Spectroscopy. rsc.org
Peptideα-Helicity (%)
Hymenochirin-1B (Parent Peptide)48.7
Analog H-249.3
Analog H-562.5
Analog H-10 (Bicyclic)73.3

While direct CD spectral data for this compound is not available, comparative biological studies suggest its helical content may be different from that of Hymenochirin-1B. Research has indicated that Hymenochirin-1B exhibits greater hemolytic activity compared to this compound and -3B, a trait that has been positively correlated with a stronger propensity to form a stable α-helix. wur.nl This implies that this compound likely possesses a less pronounced, though still significant, α-helical character compared to Hymenochirin-1B.

Membrane-Mimetic Environment Studies

The functional conformation of many host-defense peptides is adopted only upon interaction with a membrane. Therefore, conformational studies are often conducted in membrane-mimetic environments that simulate the interface between water and a lipid bilayer. These environments are crucial for inducing and stabilizing the secondary structures, like α-helices, that are essential for the peptide's activity. mdpi.com

For the hymenochirin family, it is well-established that the peptides adopt an amphipathic α-helical conformation in such environments. mdpi.comuel.ac.uk Common media used for these studies include organic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) mixed with water, or aqueous solutions containing micelles of detergents such as sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC). uel.ac.uk

A detailed nuclear magnetic resonance (NMR) investigation of Hymenochirin-1Pa, another member of the family, illustrates this environmental dependence. In a purely aqueous solution, the peptide exists in a disordered, random coil conformation. nih.gov However, when introduced into a membrane-mimetic solvent composed of 50% TFE-water, it folds into a well-defined structure featuring two distinct α-helical domains. uel.ac.uknih.gov This conformational transition from a random coil to an α-helix is a hallmark of the hymenochirin peptides and is fundamental to their mechanism of action, which involves insertion into and disruption of microbial cell membranes. The amphipathic nature of the induced helix, with its spatially segregated hydrophobic and hydrophilic faces, facilitates this interaction with the lipid bilayer.

Biological Activities of Hymenochirin 2b: Mechanistic Investigations

Antimicrobial Activities

Hymenochirin-2B demonstrates a range of antimicrobial effects, which are detailed in the following sections.

Synthetic replicates of the hymenochirin peptides, including this compound, have been shown to possess broad-spectrum activity, inhibiting the growth of both Gram-negative and Gram-positive bacteria. nih.gov Laboratory tests determined the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. For this compound and its close relatives (Hymenochirin-1B, -3B, and -4B), the MIC against several key bacterial pathogens falls within a similar range. nih.gov

The antimicrobial activity of the Hymenochirin-B family against these pathogens is summarized in the table below.

Bacterial PathogenGram StainMIC Range (µM)
Escherichia coliNegative10 - 40
Pseudomonas aeruginosaNegative10 - 40
Klebsiella pneumoniaeNegative10 - 40
Staphylococcus aureusPositive10 - 40
Data sourced from research on synthetic replicates of Hymenochirin-1B to 4B. nih.gov

Host-defense peptides like this compound are considered to have therapeutic potential as alternatives for treating infections caused by multidrug-resistant (MDR) pathogens. nih.gov While specific efficacy data for this compound against a wide array of MDR strains is an area of ongoing research, studies on closely related analogs, such as Hymenochirin-1B, have shown significant potency. For example, a synthetically modified analog of Hymenochirin-1B demonstrated high potency against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and various multidrug-resistant Gram-negative bacteria. nih.gov These findings suggest that the hymenochirin peptide backbone, shared by this compound, is a promising scaffold for developing agents to combat antibiotic-resistant infections. fao.org

In addition to its antibacterial effects, this compound also exhibits antifungal activity. Research on synthetic hymenochirins has demonstrated their ability to inhibit the growth of the opportunistic fungal pathogen Candida albicans. nih.govresearchgate.net

Fungal PathogenMIC (µM)
Candida albicans80
Data sourced from research on synthetic replicates of Hymenochirin-1B to 4B. nih.gov

A key aspect of a viable antimicrobial agent is its ability to target pathogenic microbes while minimizing harm to the body's beneficial commensal bacteria. This compound has demonstrated such selective activity. nih.gov Studies comparing its effect on pathogenic bacteria versus probiotic strains, such as those from the Lactobacillus genus, have shown a significant difference in potency. nih.gov The MIC values for pathogenic bacteria were found to be three to nine times lower than those required to inhibit the tested probiotic strains. nih.gov This differential activity suggests a preferential targeting of pathogens, which is a desirable characteristic for potential therapeutic use. nih.gov

Organism TypeRelative MICSelectivity Ratio
Pathogenic Bacteria1x3-9x more potent against pathogens
Probiotic Strains3-9x
Data based on a comparison of MIC values for this compound against pathogenic bacteria and probiotic lactobacilli. nih.gov

The antimicrobial action of this compound, like other peptides in its family, is primarily directed at the cellular envelope of microorganisms.

The mechanism of action for hymenochirin peptides involves the permeabilization and disruption of microbial cell membranes. This process is driven by the peptide's fundamental physicochemical properties. Hymenochirins are cationic, meaning they carry a net positive charge, which facilitates an initial electrostatic interaction with the negatively charged components of bacterial membranes, such as anionic phospholipids.

Furthermore, this compound is an amphipathic molecule. When it adopts an alpha-helical structure upon interacting with the membrane, it displays a distinct spatial separation of its hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues. This amphipathicity is crucial for its ability to insert into and destabilize the lipid bilayer of the membrane, leading to the formation of pores or other disruptive events. This permeabilization compromises the integrity of the cell, causing leakage of essential intracellular contents and ultimately leading to cell death. rsc.org

Cellular and Subcellular Antimicrobial Mechanisms

Interaction with Bacterial Membranes

The primary mechanism by which this compound and similar antimicrobial peptides exert their effects is through direct interaction with and disruption of bacterial cell membranes. This selectivity for bacterial over mammalian membranes is a key feature of many AMPs.

The initial step in this interaction is driven by electrostatic forces. Bacterial membranes are typically rich in negatively charged phospholipids, such as phosphatidylglycerol and cardiolipin, which attract the positively charged (cationic) residues of the peptide. biorxiv.orgfrontiersin.org This electrostatic attraction facilitates the accumulation of peptide molecules on the bacterial surface.

Following this initial binding, the peptide inserts itself into the lipid bilayer. The amphipathic nature of this compound, possessing both hydrophobic and hydrophilic regions, is crucial for this process. The hydrophobic residues anchor the peptide within the membrane's lipid core, while the hydrophilic, charged residues interact with the phospholipid head groups and the aqueous environment. This insertion disrupts the membrane's integrity, leading to the formation of pores or channels. Several models describe this process, including the "barrel-stave," "toroidal pore," and "carpet" models, all of which culminate in increased membrane permeability, leakage of essential intracellular components, and ultimately, bacterial cell death. mdpi.com

Cytotoxic Activities in In Vitro Models (Excluding Clinical Studies)

Beyond its antimicrobial properties, this compound and its analogs have demonstrated significant cytotoxic activity against various cancer cell lines in laboratory settings. This anti-cancer potential is a promising area of research, with investigations focusing on the peptide's selectivity for cancer cells and the molecular pathways it triggers to induce cell death.

Selective Cytotoxicity Against Transformed Cell Lines

A critical aspect of any potential anti-cancer agent is its ability to selectively target and kill cancer cells while sparing normal, healthy cells. This compound and its related peptides have shown a degree of selective cytotoxicity against transformed cell lines. For example, the related peptide Pseudhymenochirin-2Pa (Ps-2Pa) displayed selective cytotoxicity for tumor cells over non-neoplastic human umbilical vein (HUVEC) cells. researchgate.net Similarly, other studies have highlighted the ability of certain amiloride (B1667095) derivatives to efficiently kill breast tumor cells without significantly affecting non-transformed cells at the same concentrations. biorxiv.org This selectivity is often attributed to differences in the cell surface properties between cancerous and non-cancerous cells, such as altered membrane composition and fluidity.

The table below summarizes the cytotoxic activity of a related peptide, Hymenochirin-1B, against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
NCI-H1299Non-small cell lung cancer~2.5 researchgate.net
A549Non-small cell lung cancer~2.5 researchgate.net

Note: Data presented is for the related peptide Hymenochirin-1B, as specific IC50 values for this compound were not available in the searched literature.

Mechanisms of Cancer Cell Death Induction

The cytotoxic effect of this compound on cancer cells is not merely a result of membrane lysis but involves the activation of specific intracellular signaling pathways that lead to programmed cell death.

A primary mechanism by which this compound and its analogs induce cancer cell death is through the induction of apoptosis, or programmed cell death. Research on the related peptide Hymenochirin-1B has shown that it can enter lung cancer cells and co-localize with mitochondria. nih.gov This interaction with mitochondria is a critical step in initiating the intrinsic, or mitochondrial, pathway of apoptosis. nih.govfrontiersin.org

The process involves the disruption of the mitochondrial membrane potential and an increase in the permeability of the outer mitochondrial membrane. nih.gov This leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm. frontiersin.orgscielo.org.ar In the cytoplasm, cytochrome c associates with other proteins to form the apoptosome, which in turn activates a cascade of enzymes called caspases, ultimately leading to the execution of the apoptotic program. frontiersin.org A key regulatory step in this pathway is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. nih.govfrontiersin.org Hymenochirin-1B has been shown to increase the Bax/Bcl-2 ratio, further promoting apoptosis. nih.gov

In addition to inducing apoptosis, Hymenochirin peptides can also inhibit cancer cell proliferation by causing cell cycle arrest. Studies on Hymenochirin-1B have demonstrated its ability to arrest lung cancer cells in the G0/G1 phase of the cell cycle. nih.gov The cell cycle is a tightly regulated process that governs cell division, and arresting cells in a particular phase prevents them from progressing towards mitosis and proliferation.

The G0/G1 arrest is often mediated by the modulation of key cell cycle regulatory proteins. For instance, the induction of G0/G1 arrest by other compounds has been associated with an increase in the levels of cyclin-dependent kinase inhibitors (CKIs) like p21/Cip1 and p27/Kip1, and a decrease in the activity of cyclin-dependent kinases (CDKs) such as CDK2 and CDK4. nih.govbiomolther.orgmdpi.comresearchgate.net

The biological activities of Hymenochirin peptides are also linked to their ability to modulate intracellular signaling pathways, including the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that can act as second messengers in various cellular processes. carcinogenesis.comnih.gov

In the context of cancer, ROS can have a dual role. At low to moderate levels, they can promote cell proliferation and survival. nih.gov However, at high concentrations, ROS can induce oxidative stress, leading to cellular damage and apoptosis. nih.govmdpi.com Research on Hymenochirin-1B has shown that it can increase the levels of ROS in lung cancer cells. nih.gov This increase in ROS contributes to the disruption of mitochondrial function and the induction of apoptosis. nih.gov The generation of ROS is a common mechanism by which many anticancer agents exert their cytotoxic effects. mdpi.com

Nuclear Entry and DNA Damage

Currently, there is a notable absence of scientific literature and research data concerning the direct interaction of this compound with cellular nuclei or its potential to induce DNA damage. Investigations into whether this peptide can undergo nuclear entry and what its effects on genomic integrity might be have not been reported. This remains a significant gap in the understanding of its complete biological activity profile and represents an area for future research.

Immunomodulatory Properties

The Hymenochirin family of peptides, as a component of amphibian host-defense mechanisms, possesses inherent immunomodulatory capabilities. ontosight.airesearchgate.netuel.ac.uk These properties are crucial for the organism's innate defense against pathogens.

Modulation of Cytokine Production (e.g., IL-4, IL-10)

Research into the immunomodulatory effects of the hymenochirin family has demonstrated a capacity to influence cytokine production, steering the immune response. Specifically, an analogue of the related peptide Hymenochirin-1B, named [E6k,D9k]hymenochirin-1B, has been shown to modulate cytokine release from human peripheral blood mononuclear cells (PBMCs). At a concentration of 2.5 µM, this analogue significantly enhanced the production of the anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10). researchgate.net This effect was observed in both unstimulated and concanavalin (B7782731) A-stimulated cells. Notably, this increase in anti-inflammatory cytokines was not accompanied by a corresponding rise in the proinflammatory cytokines TNF-α and IL-17, suggesting a potential role in resolving inflammation rather than promoting it. researchgate.net

Potential Influence on Innate Immune Responses

Hymenochirin peptides are recognized as a key part of the innate immune system in the frogs from which they are isolated. researchgate.netplos.org As host-defense peptides (HDPs), their primary role is to provide a rapid, non-specific defense against a wide array of pathogens. ontosight.aifrontiersin.org The immunomodulatory activities of these peptides are a fundamental aspect of this innate defense. ontosight.airesearchgate.netuel.ac.uk By modulating the host's own immune cells and their signaling molecules, such as cytokines, hymenochirins can help orchestrate an effective and controlled immune response to infection.

Insulinotropic Effects (Pre-clinical in vitro and in vivo animal models)

Significant research has been conducted on the insulin-releasing properties of the Hymenochirin family, particularly Hymenochirin-1B and its synthetic analogues, highlighting their potential as therapeutic agents for type 2 diabetes. uel.ac.uknih.gov

Stimulation of Insulin (B600854) Secretion from Pancreatic Beta Cells (e.g., BRIN-BD11 cells, isolated mouse islets)

Studies have demonstrated that Hymenochirin-1B effectively stimulates the secretion of insulin from pancreatic beta cells. In vitro experiments using the rat clonal beta-cell line, BRIN-BD11, showed that Hymenochirin-1B causes a significant, concentration-dependent increase in insulin release. nih.gov This effect was observed at concentrations as low as 1 nM, without inducing cytotoxicity at levels up to 1 µM. nih.gov

Further structure-activity relationship studies have led to the development of more potent analogues. By substituting specific amino acid residues to increase cationicity, researchers have created analogues with significantly enhanced insulinotropic activity. researchgate.net The potency of these analogues in stimulating insulin release from BRIN-BD11 cells varies, as detailed in the table below.

Peptide/AnalogueThreshold Concentration for Insulin Release from BRIN-BD11 Cells
Hymenochirin-1B1 nM
[P5K]hym-1B0.003 nM
[E6K]hym-1B0.003 nM
[D9K]hym-1B0.003 nM
[P5K, E6K]hym-1B0.003 nM
[E6K, D9k]hym-1B0.003 nM
[E6K, D9K]hym-1B0.01 nM
[D9k]hym-1B0.01 nM
[P5K, D9K]hym-1B0.1 nM
[E6k]hym-1B0.3 nM
Data sourced from a study on Hymenochirin-1B and its analogues. nih.gov

Furthermore, the [P5K]hymenochirin-1B analogue was found to be significantly more potent and effective at stimulating insulin release from isolated mouse islets compared to the native Hymenochirin-1B peptide. nih.gov

Influence on Glucose Homeostasis in Animal Models (e.g., high-fat diet mice)

The therapeutic potential of these peptides has been further explored in in vivo animal models of insulin resistance. In mice fed a high-fat diet to induce obesity and insulin resistance, the administration of Hymenochirin-1B analogues demonstrated a significant improvement in glucose homeostasis. nih.gov

Intraperitoneal administration of the [P5K] and [D9k] analogues of Hymenochirin-1B to these high-fat-fed mice resulted in markedly enhanced glucose tolerance, which was accompanied by a corresponding increase in insulin secretion. nih.gov These findings from animal models underscore the potential of modified hymenochirin peptides as a basis for developing new treatments for type 2 diabetes. uel.ac.uknih.gov

Animal ModelPeptide AnalogueObserved Effects on Glucose Homeostasis
High-fat-fed mice with insulin resistance[P5K]hymenochirin-1BSignificantly enhanced glucose tolerance and increased insulin secretion. nih.gov
High-fat-fed mice with insulin resistance[D9k]hymenochirin-1BSignificantly enhanced glucose tolerance and increased insulin secretion. nih.gov
This table summarizes in vivo findings for Hymenochirin-1B analogues.

Structure Activity Relationship Sar Studies of Hymenochirin 2b and Its Analogues

Impact of Amino Acid Substitutions on Biological Activity

The biological activity of Hymenochirin-2B is intrinsically linked to its amino acid composition. Modifications to its sequence can significantly alter its effectiveness and its interaction with bacterial and host cells.

Effects of Lysine (B10760008) Substitutions (L-Lysine, D-Lysine) at Specific Residues (e.g., Pro5, Glu6, Asp9)

While extensive site-specific amino acid substitution studies have been conducted on the closely related Hymenochirin-1B, direct research detailing the effects of lysine substitutions at positions Pro5, Glu6, and Asp9 specifically for this compound is not extensively documented in the available literature. However, studies on Hymenochirin-1B provide valuable insights that are likely applicable to this compound due to their structural similarity.

Relationship Between Cationicity, Amphipathicity, and Biological Efficacy

The interplay between cationicity, amphipathicity, and biological efficacy is a cornerstone of the function of Hymenochirin peptides.

Cationicity: Hymenochirin peptides are cationic, meaning they have a net positive charge at physiological pH. wur.nl This positive charge is crucial for the initial interaction with the negatively charged outer membranes of bacteria. An increase in cationicity, often achieved through lysine substitutions, generally enhances antimicrobial potency. uel.ac.uksemanticscholar.org However, an excessively high charge can also lead to increased toxicity towards host cells. nih.gov this compound has a lower net positive charge (+4 at pH 7) compared to Hymenochirin-1B (+6 at pH 7). wur.nl

Amphipathicity: Like other hymenochirins, this compound is predicted to form an amphipathic α-helix in a membrane-like environment. wur.nl This structure places hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues on opposite faces of the helix. This separation is critical for its mechanism of action, allowing the peptide to insert into and disrupt the bacterial membrane. Maintaining a balance between cationicity and amphipathicity is essential for potent and selective antimicrobial activity. uel.ac.uk

The biological efficacy of this compound and its analogues is a direct result of the balance of these properties. The peptide's ability to selectively target and disrupt bacterial membranes while minimizing damage to host cells is determined by the fine-tuning of its charge and the spatial arrangement of its hydrophobic and hydrophilic residues. wur.nl

Table 1: Comparative Properties of Hymenochirin Peptides

Peptide Net Charge (pH 7) Hemolytic Activity (LC50) Antimicrobial Potency
Hymenochirin-1B +6 Lower (higher LC50 value) Higher against S. aureus

Data derived from comparative studies of hymenochirin peptides. wur.nl

Conformational Constraints and Peptide Stability

Linear peptides like this compound are often susceptible to degradation by proteases and may have a flexible structure in solution, which can limit their therapeutic potential. Strategies to introduce conformational constraints can enhance their stability and activity.

Hydrocarbon Stapling Strategies to Enhance Helicity and Proteolytic Stability

Hydrocarbon stapling is a chemical modification technique used to lock a peptide into its bioactive α-helical conformation. explorationpub.com This is achieved by introducing two modified amino acids into the peptide sequence and then covalently linking their side chains to form a "staple". nih.govnih.gov

While specific studies on the hydrocarbon stapling of this compound are not detailed, extensive research on Hymenochirin-1B has demonstrated the effectiveness of this strategy. nih.govnih.govrsc.org Stapled analogues of Hymenochirin-1B have shown:

Enhanced Helicity: The hydrocarbon staple reinforces the α-helical structure of the peptide. nih.govnih.gov

Increased Proteolytic Stability: The constrained conformation and the non-natural linkage make the peptide more resistant to degradation by proteases. nih.govnih.govrsc.org For instance, the half-life of unstapled Hymenochirin-1B in the presence of trypsin is significantly shorter than its stapled counterparts. nih.govrsc.org

Improved Biological Activity: By maintaining the bioactive helical conformation, stapling can lead to enhanced antitumor and antimicrobial activity. nih.govnih.gov

Given the structural similarities, it is highly probable that hydrocarbon stapling would confer similar benefits to this compound.

Table 2: Effects of Hydrocarbon Stapling on Hymenochirin-1B Properties

Peptide Helicity (%) Proteolytic Half-life (t1/2) Antitumor Activity (IC50)
Hymenochirin-1B (unmodified) Lower Shorter Baseline

This table represents a conceptual summary based on findings for Hymenochirin-1B. nih.govnih.govrsc.org

Glycosylation Strategies for Improved Selectivity and Stability

Glycosylation, the attachment of sugar moieties to the peptide, is another strategy to enhance the properties of antimicrobial peptides. nih.govmdpi.com Research combining glycosylation with hydrocarbon stapling on Hymenochirin-1B has yielded promising results. nih.govacs.org

This dual approach has been shown to:

Improve Proteolytic Stability: The bulky sugar groups can shield the peptide backbone from protease activity. nih.govacs.org

Enhance Selectivity: Glycosylation can increase the peptide's preference for cancer cells over normal cells, potentially by interacting with specific carbohydrate-binding proteins on the cell surface. nih.govacs.org

While direct glycosylation studies on this compound have not been reported, the principles established with Hymenochirin-1B suggest that this would be a viable strategy to improve the stability and selectivity of this compound. nih.govacs.org

Design Principles for Optimized this compound Analogues

The development of new antimicrobial agents is a critical area of research, with a focus on overcoming multidrug resistance. Host-defense peptides, such as this compound, offer promising templates for novel therapeutics. nih.govnih.gov Optimization of these natural peptides through targeted analogue design is essential to enhance their therapeutic potential, aiming to increase potency against pathogens while improving selectivity and stability.

Rational Design Approaches for Enhanced Potency and Selectivity

Rational design of antimicrobial peptide analogues involves the systematic modification of the peptide's primary sequence to improve key physicochemical properties that govern its biological activity. These properties include cationicity, amphipathicity, and helical structure. nih.govimrpress.com The goal is to maximize interactions with microbial membranes while minimizing off-target effects, such as lysis of host cells (hemolytic activity). mdpi.com

Cationicity: The net positive charge of a peptide is crucial for its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Strategy: Increasing cationicity, typically by substituting neutral or acidic amino acids with basic residues like lysine (Lys) or arginine (Arg), can enhance antimicrobial potency.

Application: Studies on the closely related Hymenochirin-1B have demonstrated this principle effectively. Replacing acidic residues such as glutamic acid (Glu) and aspartic acid (Asp) with L-lysine resulted in analogues with up to eight-fold greater antimicrobial potency. nih.govmdpi.com However, this strategy can also lead to an undesirable increase in hemolytic activity, highlighting a trade-off between potency and selectivity. nih.gov

Amphipathicity and Helicity: The spatial arrangement of hydrophobic and hydrophilic residues along the peptide backbone, known as amphipathicity, is critical for membrane insertion and disruption. imrpress.com Most antimicrobial peptides, including hymenochirins, adopt an α-helical conformation in membrane-mimicking environments. nih.gov

Strategy: Modifications can be made to optimize the balance of hydrophobic and hydrophilic faces of the helix. The introduction of helix-stabilizing residues, such as α-aminoisobutyric acid (Aib), can enhance the peptide's structure and resistance to enzymatic degradation. Conversely, strategic disruption of the helix can sometimes improve selectivity.

Hydrocarbon Stapling: A more advanced strategy to enhance peptide structure and function is "stapling". This involves creating a covalent, all-hydrocarbon cross-link between amino acid side chains on the same face of the α-helix. researchgate.netexplorationpub.com

Strategy: Stapling pre-organizes the peptide into its bioactive helical conformation, which can lead to increased target affinity, improved resistance to proteolytic enzymes, and enhanced cell permeability. researchgate.netexplorationpub.com

Application: While research has focused on Hymenochirin-1B, the principles are directly applicable to this compound. For Hymenochirin-1B, stapling strategies resulted in analogues with significantly improved α-helicity, greater stability against proteases like trypsin, and enhanced cytotoxic activity against tumor cells. researchgate.netresearchgate.net

The table below summarizes the characteristics of several native hymenochirin peptides, illustrating the natural variation in properties that designers can exploit.

PeptideAmino Acid SequenceLengthNet ChargeHydrophobic Moment (μH)
This compound LKIPGFVKDTLKKVAKGIFSAVAGAMTPS29+40.466
Hymenochirin-1B IKLSPETKDNLKKVLKGAIKGAIAVAKMV.NH229+4Not specified
Hymenochirin-4B IKIPAFVKDTLKKVAKGVISAVAGALTQ28+40.664

Table 1: Characteristics of Native Hymenochirin Peptides. Data sourced from ResearchGate. researchgate.net

The following table details the effects of specific amino acid substitutions on the activity of Hymenochirin-1B, providing a clear example of rational design principles.

Peptide AnalogueModification from Hymenochirin-1BPotency Change (vs. Bacteria)Hemolytic Activity Change
[E6K,D9K]Hymenochirin-1B Glu6 → Lys, Asp9 → Lys (L-lysine)Up to 8-fold increaseIncreased
[E6dK,D9dK]Hymenochirin-1B Glu6 → D-Lys, Asp9 → D-Lys2 to 8-fold increaseEqual or Decreased

Table 2: Effects of Amino Acid Substitutions on Hymenochirin-1B Activity. These analogues demonstrate how altering cationicity and helicity impacts biological function. Data sourced from PubMed. nih.govmdpi.com

In Silico Modeling and Prediction of Structure-Function Relationships

Computational, or in silico, methods are indispensable tools in modern drug design, allowing for the prediction and analysis of peptide structure and function before undertaking costly and time-consuming synthesis and testing. nih.govnih.gov These approaches are particularly valuable for understanding the complex interplay of factors that determine the activity and selectivity of antimicrobial peptides.

Structural Prediction: A critical first step in the in silico design process is predicting the three-dimensional structure of the peptide. Since experimentally determined structures are available for only a small fraction of known antimicrobial peptides, computational modeling is essential. researchgate.net

Methodology: Techniques like ab initio modeling (predicting structure from sequence alone) and homology modeling (using a known structure as a template) are employed. Molecular dynamics (MD) simulations are then used to study the peptide's behavior and stability in different environments, such as in water versus a lipid bilayer.

Application: In silico modeling of this compound predicts a "v-shaped" or helix-kink-helix structure. researchgate.net This fold is characterized by a flexible hinge region, often promoted by helix-breaking residues like glycine (B1666218) or proline, which connects two helical segments. researchgate.net This predicted structure provides a framework for understanding how the peptide might interact with and insert into a bacterial membrane.

Methodology: Quantitative Structure-Activity Relationship (QSAR) models correlate physicochemical descriptors (e.g., charge, hydrophobicity, helical content) with observed biological activity (e.g., Minimum Inhibitory Concentration). nih.gov Machine learning algorithms can be trained on large datasets of peptides to predict the hemolytic or antimicrobial activity of novel sequences. nih.gov

Application: For this compound analogues, in silico tools can be used to screen a virtual library of potential designs. By calculating properties for each proposed analogue, researchers can prioritize candidates that are predicted to have high potency (strong membrane perturbation potential) and high selectivity (low predicted hemolysis). nih.gov For example, models can help identify substitutions that increase the positive charge on the polar face of the helix while maintaining an optimal level of hydrophobicity on the nonpolar face, thereby guiding the rational design process described in the previous section. This predictive power helps to refine hypotheses and focus laboratory efforts on the most promising candidates. nih.gov

Comparative Studies with Other Hymenochirins and Amphibian Peptides

Hymenochirin-2B in Relation to Hymenochirin-1B and Other Hymenochirins

The hymenochirin family of peptides, isolated from the skin secretions of the Congo dwarf clawed frog (Hymenochirus boettgeri), demonstrates a remarkable degree of structural similarity. fao.org Hymenochirin-1B through -5B were initially identified, with hymenochirins-6B through -14B later predicted from transcriptome analysis. researchgate.net All hymenochirins are characterized by a length of 26–29 amino acids and are flanked by arginine-based cleavage sites. researchgate.net

Hymenochirin-1B is a C-terminally amidated peptide, a common post-translational modification in amphibian skin peptides that often enhances antimicrobial activity. fao.org In contrast, hymenochirins-2B through -5B possess a free carboxylic acid C-terminus and share a general structural formula of XKIPX₂VKDTLKKVAKG X₂SX₂ AGAX₃.COOH. fao.org Despite these differences, synthetic replicates of hymenochirin-1B through -4B all exhibit broad-spectrum antimicrobial activity. fao.org

A notable characteristic of the hymenochirin family is its relatively low sequence diversity compared to AMPs from other pipid frogs like Xenopus and Silurana. researchgate.netnih.gov Pairwise sequence similarity among the 14 identified hymenochirins ranges from 31% to 97%, with a median of 72%. nih.gov This is significantly higher than the median similarities of 25% and 30% observed in Silurana tropicalis and Xenopus laevis, respectively. nih.gov This low variation suggests that hymenochirins have evolved under different selective pressures, likely purifying selection, as opposed to the diversifying selection seen in other amphibian AMPs. nih.govvulcanchem.com

While sharing a core structure, subtle variations in amino acid sequence among hymenochirins can influence their biological activity. For instance, the increased hemolytic activity of hymenochirin-4B compared to -1B, -2B, and -3B is correlated with its greater hydrophobicity. wur.nl Similarly, analogs of hymenochirin-1B with strategic amino acid substitutions have been shown to possess enhanced antimicrobial potency and altered immunomodulatory properties. nih.gov

Table 1: Comparison of this compound with Other Hymenochirins

Feature Hymenochirin-1B This compound Hymenochirin-3B Hymenochirin-4B Hymenochirin-5B
Sequence IKLSPETKDNLKKVLKGAIKGAIAVAKMV.NH₂ cpu-bioinfor.org IKIPAFVKDTLKKVAKGVISAVAGALTQ IKIPAVVKDTLKKVAKGVLSAVAGALTQ fao.org IKIPAFVKDTLKKVAKGVISAVAGALTR IKIPAFVKDTLKKVAKGVISAVAGALT.COOH
C-terminal Amidated fao.org Free COOH fao.org Free COOH fao.org Free COOH fao.org Free COOH fao.org
Antimicrobial Activity Broad-spectrum fao.org Broad-spectrum Broad-spectrum fao.org Broad-spectrum fao.org Not determined
Hemolytic Activity Relatively weak fao.org Lower than Hymenochirin-4B wur.nl Lower than Hymenochirin-4B wur.nl Higher than -1B, -2B, -3B wur.nl Not determined

Comparison with Other Pipid Family Host-Defense Peptides (e.g., Magainins, CPF peptides)

The skin secretions of frogs from the Pipidae family are a rich source of various host-defense peptides, including magainins, peptide glycine-leucine-amide (PGLa), and caerulein-precursor fragment (CPF) peptides, primarily isolated from Xenopus and Silurana species. nih.govresearchgate.net Hymenochirins, found in Hymenochirus and Pseudhymenochirus, represent another distinct lineage of these defense molecules. nih.govresearchgate.net

A key difference lies in their structural diversity and evolutionary origins. While hymenochirins exhibit low structural variation, the AMPs of Xenopus and Silurana show significant diversity, suggesting they evolved under diversifying selection to combat a wide array of pathogens. nih.gov In contrast, hymenochirins appear to have been constrained by purifying selection. researchgate.netnih.gov

Functionally, while both hymenochirins and other pipid peptides like magainins are cationic, amphipathic, and form α-helical structures to disrupt microbial membranes, their efficacy and specificity can differ. vulcanchem.comnih.gov For instance, analogs of magainins, CPF peptides, and hymenochirin-1B have all been developed to enhance antimicrobial potency against multidrug-resistant bacteria while minimizing hemolytic activity. nih.govresearchgate.net However, the specific structural modifications required to achieve this balance vary between the peptide families, highlighting their distinct molecular architectures.

The precursor proteins of hymenochirins also show both similarities and differences when compared to those of Xenopus and Silurana AMPs. The hymenochirin precursor resembles those of magainin and CPF in that it contains tandem repeats that likely arose from exon duplication. nih.gov However, the amino acid sequences of hymenochirins show very low structural similarity to the AMPs from Silurana and Xenopus, indicating a significant evolutionary divergence. mdpi.com

Table 2: this compound vs. Other Pipid Host-Defense Peptides

Peptide Family Representative Peptide(s) Primary Source Genus Key Structural Feature Evolutionary Pressure
Hymenochirins Hymenochirin-1B, -2B Hymenochirus, Pseudhymenochirus nih.govresearchgate.net Low sequence diversity researchgate.netnih.gov Purifying selection nih.govvulcanchem.com
Magainins Magainin-2 Xenopus nih.gov High sequence diversity nih.gov Diversifying selection nih.gov
CPF Peptides CPF-AM1 Xenopus bioscientifica.com High sequence diversity nih.gov Diversifying selection nih.gov
PGLa Peptides PGLa Xenopus nih.gov High sequence diversity nih.gov Diversifying selection nih.gov

Evolutionary and Phylogenetic Analyses of Hymenochirins

Phylogenetic studies have provided significant insights into the evolutionary history of hymenochirins and their relationship to other pipid AMPs. These analyses strongly support the monophyly of the hymenochirin gene family, indicating they all descended from a common ancestor. researchgate.netnih.gov The hymenochirin clade is distinctly separate from the clade containing the AMPs of Xenopus and Silurana, suggesting a basal divergence between these peptide lineages. researchgate.net

The evolutionary trajectory of hymenochirins appears to be one of conservation. The branches within the hymenochirin phylogenetic clade are notably shorter than those in the Xenopus and Silurana AMP clade, which is consistent with the observed low sequence variation. researchgate.netnih.gov This pattern suggests that purifying selection has constrained their divergence, in stark contrast to the diversifying selection that has driven the evolution of AMPs in other pipids. researchgate.netnih.gov

The structural similarity of hymenochirins found in Hymenochirus boettgeri and Pseudhymenochirus merlini provides molecular evidence for a close evolutionary relationship between these two genera. nih.gov This supports the hypothesis that Hymenochirus and Pseudhymenochirus form a sister group to the Xenopodinae (Xenopus and Silurana) clade. mdpi.comnih.gov The most parsimonious explanation is that the ability to produce these types of host-defense peptides arose in a common ancestor of these groups after their divergence from the lineage leading to the genus Pipa, whose members appear to lack these cationic, α-helical peptides. researchgate.netresearchgate.net

The origin of the pipid AMP gene family itself is thought to be from a duplication of the cholecystokinin (B1591339) (CCK) hormone gene. This was followed by a neofunctionalization event where one gene copy shifted its expression to the skin and evolved a role in chemical defense. plos.org

Advanced Methodologies in Hymenochirin 2b Research

Solid-Phase Peptide Synthesis (SPPS) for Hymenochirin-2B and Analogues

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing this compound and its modified versions for research purposes. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The most common approach utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry due to its mild reaction conditions, which helps in yielding high-quality peptides.

The synthesis process generally follows a cycle of deprotection, where the Fmoc protecting group is removed, followed by the coupling of the next amino acid in the sequence. After the entire peptide sequence is assembled, the peptide is cleaved from the resin support and deprotected using an acid, such as trifluoroacetic acid (TFA). windows.net The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve a high degree of purity (often ≥95%). Finally, the molecular weight and structural integrity of the synthesized peptide are confirmed using techniques like mass spectrometry (MALDI-TOF or ESI-MS).

Researchers have employed SPPS to create various analogues of related peptides like Hymenochirin-1B to investigate structure-activity relationships. For instance, a series of hydrocarbon-stapled analogues of Hymenochirin-1B were synthesized to enhance their α-helicity, proteolytic stability, and antitumor activity. rsc.orgacs.orgresearchgate.net These stapled peptides, created using a Fmoc-SPPS procedure with Grubbs' first-generation catalyst, demonstrated improved characteristics compared to the linear parent peptide. rsc.org

Table 1: Examples of Synthesized Hymenochirin Analogues and Key Findings

Analogue TypeSynthesis StrategyKey Improvements ObservedReference
Hydrocarbon-StapledFmoc-SPPS with Grubbs' catalystIncreased α-helicity, enhanced proteolytic stability, improved antitumor activity rsc.org
Glycosylated StapledCationic residue substitution, stapling, and glycosylationImproved selectivity, enhanced proteolytic stability, increased antitumor activity acs.orgresearchgate.net
Lysine-SubstitutedSubstitution of Proline, Glutamic acid, and Aspartic acid with L-lysine or D-lysineIncreased antimicrobial potency mdpi.com

This table is for illustrative purposes and may not be exhaustive.

Advanced Spectroscopic and Microscopic Techniques in Cellular Studies

To understand how this compound interacts with and affects cells, researchers utilize a range of advanced spectroscopic and microscopic techniques. These methods provide critical insights into the peptide's cellular impact, from inducing cell death to its specific location within the cell.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of a large population of cells. researchgate.net In the context of Hymenochirin research, it is frequently employed to assess the effects of the peptide on the cell cycle and to quantify apoptosis (programmed cell death). acs.orgnih.gov

For cell cycle analysis, cells are treated with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). wikipedia.orgthermofisher.comspringernature.com As cells progress through the cell cycle, their DNA content changes, which is reflected in the fluorescence intensity. wikipedia.org Flow cytometry can distinguish cells in different phases (G0/G1, S, and G2/M), revealing if the peptide causes cell cycle arrest at a specific checkpoint. nih.govwikipedia.org For example, studies on the related peptide Hymenochirin-1B have shown that it can induce cell cycle arrest at the G0/G1 phase in lung cancer cells. nih.gov

Apoptosis can also be quantified using flow cytometry. One common method involves staining cells with Annexin V, which binds to phosphatidylserine (B164497) that is externalized on the plasma membrane during the early stages of apoptosis, in combination with a viability dye like PI. harvard.edu This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Confocal Microscopy for Intracellular Localization

Confocal microscopy is an advanced optical imaging technique that allows for the creation of high-resolution, three-dimensional images of a specimen. ptglab.comnih.govspringernature.com It is particularly valuable for determining the subcellular localization of molecules. nih.govspringernature.com In Hymenochirin research, confocal microscopy has been used to visualize the location of the peptide within cells. acs.orgnih.gov For instance, studies have shown that Hymenochirin-1B can enter lung cancer cells and co-localize with mitochondria. nih.gov This is often achieved by labeling the peptide with a fluorescent tag and co-staining the cells with fluorescent markers for specific organelles, such as MitoTracker for mitochondria. The overlap of the fluorescent signals provides evidence of co-localization. nih.gov

Cell-Based Assays (e.g., MTT assay for cytotoxicity, LDH release)

Cell-based assays are fundamental tools for evaluating the biological activity of compounds like this compound. accelevirdx.combmglabtech.com These assays measure various cellular responses, with cytotoxicity being a primary focus. nih.govnih.gov

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity. nih.govatcc.org It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. atcc.org The amount of formazan produced is directly proportional to the number of viable cells. This assay has been used to evaluate the growth-inhibitory activities of Hymenochirin-1B and its analogues against various cancer cell lines. rsc.org

The Lactate Dehydrogenase (LDH) release assay is another common method for quantifying cytotoxicity. researchgate.net LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. thermofisher.comsigmaaldrich.com By measuring the amount of LDH in the supernatant, researchers can determine the extent of cell lysis. promega.com This assay has been used to assess the cytotoxicity of Hymenochirin-1B analogues. uel.ac.uk

Table 2: Common Cell-Based Assays in Hymenochirin Research

AssayPrincipleInformation GainedReference
MTT AssayReduction of MTT to formazan by metabolically active cells.Cell viability, cytotoxicity, and proliferation. rsc.orgnih.gov
LDH Release AssayMeasurement of LDH released from damaged cells into the culture medium.Cell membrane integrity and cytotoxicity. researchgate.netuel.ac.uk

This table provides a summary of common assays and is not exhaustive.

Biochemical Assays for Mechanistic Elucidation (e.g., Caspase activation, ROS measurement, mitochondrial membrane potential)

To delve deeper into the molecular mechanisms by which this compound induces its effects, a variety of biochemical assays are employed. These assays can pinpoint the specific cellular pathways and processes that are targeted by the peptide.

Caspase activation is a hallmark of apoptosis. harvard.edu Caspases are a family of proteases that, once activated, execute the process of programmed cell death. Assays to measure caspase activity, such as caspase-3 activation, can confirm that cell death is occurring via an apoptotic pathway. nih.gov Research on Hymenochirin-1B has shown that it can lead to the activation of caspase-3 in lung cancer cells. nih.gov

Reactive Oxygen Species (ROS) measurement is another important biochemical assay. ROS are chemically reactive molecules containing oxygen that, when produced in excess, can lead to oxidative stress and cellular damage. Some anticancer agents exert their effects by inducing ROS production. Studies have demonstrated that Hymenochirin-1B treatment can increase ROS levels in lung cancer cells. nih.gov

The mitochondrial membrane potential (MMP) is a key indicator of mitochondrial health and function. researchgate.net A decrease in MMP is often an early event in apoptosis. core.ac.uk Assays using fluorescent dyes like JC-1 or TMRM can measure changes in MMP. researchgate.net Research has shown that Hymenochirin-1B can cause a decrease in the mitochondrial membrane potential in cancer cells, suggesting that it induces apoptosis through the mitochondrial pathway. nih.govresearchgate.net

Table 3: Biochemical Assays for Mechanistic Studies of Hymenochirin

AssayPrincipleMechanistic InsightReference
Caspase Activation AssayDetection of the activity of key apoptotic proteases like caspase-3.Confirms apoptosis as the mode of cell death. nih.gov
ROS MeasurementQuantification of reactive oxygen species within cells.Indicates induction of oxidative stress. nih.gov
Mitochondrial Membrane Potential (MMP) AssayMeasurement of the electric potential across the inner mitochondrial membrane.Suggests involvement of the mitochondrial pathway in apoptosis. nih.govresearchgate.net

This table provides a summary of key biochemical assays and is not exhaustive.

Future Research Directions and Translational Potential Non Clinical

Elucidation of Additional Molecular Targets and Pathways

The current understanding of Hymenochirin-1B's mechanism of action provides a foundation for exploring the molecular interactions of Hymenochirin-2B. Studies have shown that Hymenochirin-1B can induce apoptosis and cell cycle arrest in cancer cells through the mitochondrial pathway. frontiersin.org In the context of its insulinotropic effects, it has been demonstrated to stimulate the protein kinase A (PKA) pathway and promote the secretion of glucagon-like peptide-1 (GLP-1). researchgate.net

Future investigations should aim to identify a broader range of molecular targets for this compound and its analogues. Advanced proteomic and transcriptomic approaches could be employed to map the intracellular signaling cascades affected by the peptide in various cell types. For instance, research into the anticancer properties could explore interactions with other key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR, MAPK/ERK, or Wnt/β-catenin pathways, which are known targets for other antimicrobial peptides with anticancer activity. frontiersin.org

Furthermore, the insulinotropic analogue [P5K]hymenochirin-1B has been shown to up-regulate the expression of the insulin (B600854) receptor gene (Insr) and other genes critical to insulin signaling (Irs1, Pik3ca, Akt1) in skeletal muscle. researchgate.netnih.gov A critical area of future research would be to determine if this compound or its derivatives can similarly modulate these pathways, potentially revealing direct or indirect interactions with key proteins in glucose metabolism. Identifying these specific molecular interactions is crucial for understanding its full biological activity and for designing more targeted therapeutic agents.

Exploration of Novel Analogues with Enhanced Biological Profiles

Structure-activity relationship studies on Hymenochirin-1B have successfully generated analogues with improved potency and selectivity. nih.gov By substituting specific amino acid residues (Proline at position 5, Glutamic acid at position 6, and Aspartic acid at position 9) with L-lysine or D-lysine, researchers have created analogues with enhanced anticancer and insulin-releasing activities, often with reduced hemolytic effects. nih.govuel.ac.uk

This strategy of amino acid substitution serves as a powerful blueprint for the development of novel this compound analogues. The goal is to enhance its therapeutic index by increasing cationicity and optimizing its amphipathic α-helical structure. uel.ac.uk For example, the [D9k] and [E6k,D9k] analogues of Hymenochirin-1B retained high cytotoxicity against tumor cells while showing significantly reduced hemolytic activity. nih.gov Similarly, the [P5K] analogue demonstrated greater insulinotropic potency than the native peptide. researchgate.net

Future efforts will likely involve a wider range of non-natural amino acid substitutions and peptidomimetic strategies to further refine the peptide's characteristics. The synthesis of a focused library of this compound analogues, followed by systematic screening, will be instrumental in identifying candidates with superior biological profiles for specific applications.

Analogue of Hymenochirin-1BSubstitution(s)Observed EnhancementReference(s)
[D9K] Aspartic acid at position 9 replaced with L-lysineUp to 6-fold increase in anti-cancer potency (though with increased hemolytic activity) nih.gov
[D9k] Aspartic acid at position 9 replaced with D-lysineRetained high anti-cancer potency with reduced hemolytic activity (>300 µM) nih.gov
[E6k,D9k] Glutamic acid at position 6 and Aspartic acid at position 9 replaced with D-lysineRetained high anti-cancer potency with reduced hemolytic activity (>300 µM) nih.gov
[P5K] Proline at position 5 replaced with L-lysineSignificantly greater insulin-releasing potency; increased cAMP concentration researchgate.netnih.gov
Stapled Analogues (e.g., H-10) All-hydrocarbon crosslink (stapling)Improved α-helicity, proteolytic stability, and antitumor activity rsc.org

Potential as Research Tools for Cellular Biology and Disease Modeling

Beyond direct therapeutic applications, this compound and its engineered analogues hold significant potential as research tools. Their ability to interact with and permeate cell membranes can be harnessed to study fundamental cellular processes. For instance, fluorescently tagged versions of the peptide could be used in advanced microscopy techniques to visualize membrane dynamics, lipid raft organization, and peptide-membrane interactions in real-time.

The development of patient-derived organoids offers a sophisticated platform for disease modeling, and peptides like this compound could play a valuable role in this context. nih.gov Organoid models of various cancers or metabolic diseases could be used to test the efficacy and mechanism of action of this compound analogues in a system that closely mimics human physiology. nih.gov For example, its effects on tumor growth, invasion, and apoptosis could be studied in cancer organoids, while its influence on insulin secretion and glucose uptake could be assessed in pancreatic or muscle tissue models. frontiersin.orgresearchgate.net This approach allows for a more precise understanding of the peptide's activity in a disease-relevant, three-dimensional microenvironment.

Challenges and Opportunities in Peptide Design and Engineering for Broader Applications

The translation of peptides into mainstream therapeutics faces inherent challenges, including conformational flexibility and susceptibility to proteolytic degradation, which can limit their in vivo stability and bioavailability. rsc.org Native Hymenochirin-1B, as a linear α-helical peptide, is subject to these limitations. rsc.org However, these challenges present significant opportunities for innovation in peptide engineering.

A key opportunity lies in conformational stabilization. The "stapling" of the peptide's α-helical structure using an all-hydrocarbon crosslink has been shown to dramatically improve the proteolytic resistance, α-helicity, and antitumor activity of Hymenochirin-1B analogues. rsc.orgexplorationpub.com This strategy involves placing unnatural amino acids at specific positions (e.g., i and i+4 or i and i+7) to create a covalent brace, locking the peptide into its bioactive conformation. explorationpub.com Applying this and other covalent bridging techniques, such as lactam cyclization, to this compound could yield a new generation of highly stable and potent peptides. acs.org

Another challenge is optimizing peptide synthesis, especially for longer or more complex sequences. youtube.com Advances in solid-phase peptide synthesis (SPPS) and ligation technologies are enabling the efficient production of modified peptides that were previously difficult to obtain. youtube.com These technological advancements, combined with computational modeling to predict optimal staple positions and substitution sites, will accelerate the design-build-test cycle for developing this compound analogues with tailored properties for a wide range of non-clinical research and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for structural characterization of Hymenochirin-2B?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity. For peptide sequencing, employ Edman degradation or tandem mass spectrometry (MS/MS). Ensure compliance with IUPAC guidelines for compound naming and reporting spectral data . Detailed protocols should include solvent systems, instrument calibration parameters, and validation against reference standards to ensure reproducibility .

Q. How can researchers design reproducible synthesis protocols for this compound?

  • Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, optimizing coupling agents (e.g., HBTU/HOBt) and deprotection conditions. Monitor reaction progress via HPLC and characterize intermediates with FTIR and LC-MS. Document resin swelling times, temperature control, and purification steps (e.g., reverse-phase HPLC) to minimize batch variability .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

  • Methodological Answer : Prioritize cell viability assays (e.g., MTT or resazurin reduction) and antimicrobial susceptibility testing (MIC/MBC) using standardized strains (e.g., ATCC controls). Include positive (e.g., amphotericin B) and negative controls, and report IC₅₀/EC₅₀ values with 95% confidence intervals. Normalize data to account for solvent interference and plate-reader variability .

Advanced Research Questions

Q. How should researchers resolve contradictory bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, solvent concentrations). Validate findings via orthogonal assays (e.g., isothermal titration calorimetry for binding affinity vs. functional assays). Apply statistical frameworks like ANOVA with post-hoc Tukey tests to isolate experimental vs. biological variability .

Q. What strategies optimize this compound’s selectivity in targeted therapeutic applications?

  • Methodological Answer : Implement structure-activity relationship (SAR) studies with alanine scanning or D-amino acid substitutions. Use molecular dynamics simulations to predict binding interactions with off-target receptors. Validate selectivity via competitive binding assays (e.g., SPR or fluorescence polarization) and transcriptomic profiling of treated cells .

Q. How can researchers enhance the reproducibility of this compound’s pharmacokinetic studies?

  • Methodological Answer : Standardize in vivo models (e.g., C57BL/6 mice) and dosing regimens (mg/kg, route, vehicle). Employ LC-MS/MS for plasma/tissue quantification with deuterated internal standards. Adhere to FDA bioanalytical guidelines for method validation (precision, accuracy, matrix effects) .

Q. What computational approaches validate this compound’s mechanism of action?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with machine learning models trained on peptide-membrane interaction datasets. Cross-reference results with cryo-EM or X-ray crystallography data if available. Use cheminformatics tools (e.g., SwissADME) to predict bioavailability and toxicity .

Q. How should systematic reviews address gaps in this compound’s preclinical evidence?

  • Methodological Answer : Follow Cochrane Handbook guidelines for risk-of-bias assessment (ROB-2 tool) and GRADE criteria for evidence quality. Use scoping reviews to map understudied areas (e.g., long-term toxicity) and prioritize in vivo vs. in vitro data for translational relevance .

Data Presentation and Validation

  • Example Table : Comparative Bioactivity of this compound Derivatives

    CompoundIC₅₀ (μM)Selectivity Index (SI)Assay TypeReference
    Hymen-2B12.3 ± 1.215.8MTT (HeLa)[Med. Chem. Commun., 2018]
    Derivative A8.9 ± 0.922.4Resazurin (MCF-7)Unpublished

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.